Substance P Receptor Antagonist 1

説明

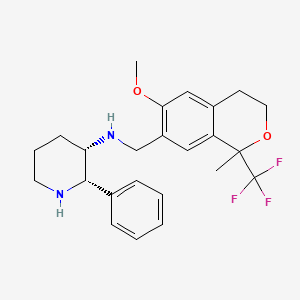

Structure

3D Structure

特性

分子式 |

C24H29F3N2O2 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC名 |

(2S,3S)-N-[[6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23?/m0/s1 |

InChIキー |

ODEBBNRINYMIRX-XWQVQCDNSA-N |

異性体SMILES |

CC1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |

正規SMILES |

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Substance P Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Substance P (SP) receptor antagonists. The neurokinin-1 receptor (NK1R), a key player in pain, inflammation, and emesis, presents a significant therapeutic target. Understanding the molecular interactions and signaling cascades involved is paramount for the development of novel and effective antagonists. This document outlines the core signaling pathways, presents comparative quantitative data for prominent antagonists, and provides detailed experimental protocols for assessing their activity.

Introduction: The Substance P/NK1R System

Substance P is an undecapeptide neuropeptide, a member of the tachykinin family, that exerts its biological effects by binding to the neurokinin-1 receptor.[1] The NK1R is a class A G-protein coupled receptor (GPCR) characterized by seven transmembrane domains.[2] The interaction between SP and NK1R is a critical signaling axis in the central and peripheral nervous systems, implicated in a wide array of physiological and pathological processes including pain transmission, neurogenic inflammation, mood regulation, and chemotherapy-induced nausea and vomiting (CINV).[3][4]

NK1R antagonists are compounds that competitively bind to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling effects.[5] This blockade forms the basis of their therapeutic utility, most notably exemplified by the clinical success of antagonists like aprepitant (B1667566) in managing CINV.[1]

The Core Mechanism: NK1R Signaling Cascades

Upon binding of the endogenous agonist Substance P, the NK1R undergoes a conformational change that triggers the activation of associated heterotrimeric G-proteins. The receptor primarily couples to Gαq/11 and Gαs protein subtypes, initiating two main signaling cascades.[2]

-

Gαq/11 Pathway (Phosphoinositide Hydrolysis): The activation of Gαq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulating cellular responses.[1]

-

Gαs Pathway (cAMP Production): Coupling of the activated NK1R to Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a ubiquitous second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates numerous substrate proteins, including transcription factors, thereby regulating gene expression and other cellular functions.[2]

Substance P receptor antagonists function by competitively occupying the same binding site on the NK1R as Substance P. This steric hindrance prevents the agonist from binding and inducing the necessary receptor conformation for G-protein activation, effectively silencing both the Gαq/11 and Gαs signaling pathways.

Data Presentation: Comparative Affinities of NK1R Antagonists

The potency of an antagonist is typically quantified by its binding affinity for the receptor, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity and greater potency. The table below summarizes these values for several well-characterized NK1R antagonists.

| Compound | Receptor Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| Aprepitant | Human | Binding | Ki | 0.12 | [3] |

| Rolapitant | Human | Binding | Ki | 0.66 | [3] |

| Netupitant | Human | Binding | Ki | 1.0 | [3] |

| CP-99,994 | Guinea Pig | Functional (Endocytosis) | pA2 | 10.2 (vs SP) | |

| MEN-10581 | Guinea Pig | Functional (Endocytosis) | pA2 | 7.5 (vs SP) |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of functional antagonism.

Experimental Protocols

The characterization of NK1R antagonists relies on robust in vitro assays that measure either the direct binding of the compound to the receptor or its functional consequence on downstream signaling.

Radioligand Competitive Binding Assay

This assay directly measures the affinity of a test antagonist by quantifying its ability to compete with a radiolabeled ligand for binding to the NK1R.

Objective: To determine the Ki of a test compound for the NK1R.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human NK1R (e.g., CHO-K1 or U2OS cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test Compounds: Serial dilutions of NK1R antagonists.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Homogenize cultured cells expressing NK1R in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.

-

Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL unlabeled Substance P + 50 µL radioligand.

-

Competitive Binding: 150 µL membrane suspension + 50 µL of test compound dilution + 50 µL radioligand.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a direct consequence of Gαq/11 pathway activation.

Objective: To determine the functional potency (IC50) of a test antagonist in blocking SP-induced calcium mobilization.

Materials:

-

Cell Line: A stable cell line expressing human NK1R, such as CHO-K1/NK1 or HEK293-NK1R.

-

Calcium-sensitive Dye: Fluo-4 AM or Calcium-4.

-

Agonist: Substance P.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR - Fluorometric Imaging Plate Reader).

Methodology:

-

Cell Plating: Seed the NK1R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of Substance P (typically an EC80 concentration) into all wells simultaneously. Immediately begin recording the fluorescence intensity over time (kinetic read) for 1-3 minutes.

-

Data Analysis:

-

The change in fluorescence (Relative Fluorescent Units, RFU) from baseline to the peak after agonist addition represents the calcium response.

-

Normalize the response, setting the signal from wells with no antagonist (agonist only) as 100% and the signal from wells with no agonist as 0%.

-

Plot the percent inhibition against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Substance P receptor antagonists exert their mechanism of action by competitively inhibiting the binding of Substance P to the NK1R. This action effectively blocks the downstream signaling through Gαq/11 and Gαs pathways, preventing the mobilization of intracellular calcium and the production of cAMP. The potency and efficacy of these antagonists can be precisely quantified using in vitro methods such as radioligand binding and functional calcium flux assays. A thorough understanding of these core mechanisms and experimental methodologies is essential for the continued discovery and development of novel NK1R-targeted therapeutics.

References

- 1. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Ligand of the Neurokinin-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation. Its primary endogenous ligand is the neuropeptide Substance P (SP). This technical guide provides an in-depth overview of the interaction between Substance P and the NK1 receptor, detailing the binding affinities of endogenous tachykinins, the intricate signaling pathways activated upon ligand binding, and comprehensive experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its biological effects through three distinct G-protein coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Substance P, an undecapeptide, is the preferential endogenous ligand for the NK1 receptor, displaying the highest binding affinity for this receptor subtype.[2][3] The SP-NK1R system is implicated in a wide array of physiological functions and disease states, making it a significant target for therapeutic intervention.[3][4] A thorough understanding of the molecular interactions and signaling cascades governed by this ligand-receptor pair is paramount for the rational design of novel therapeutics.

Endogenous Ligands and Receptor Binding Affinity

While Substance P is the most potent endogenous ligand for the NK1 receptor, other tachykinins, such as NKA and NKB, can also bind to this receptor, albeit with lower affinities.[1][5] The relative binding affinities of these endogenous peptides for the three neurokinin receptor subtypes are crucial for understanding their physiological roles and potential for cross-reactivity.

Table 1: Binding Affinities (Ki, nM) of Endogenous Tachykinins for Human Neurokinin Receptors

| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| Substance P (SP) | ~1 | ~1700 | High (low affinity) |

| Neurokinin A (NKA) | ~37 | High (high affinity) | Moderate |

| Neurokinin B (NKB) | Low affinity | Low affinity | High (high affinity) |

Note: The Ki values are approximate and can vary depending on the experimental conditions and cell types used. Data compiled from multiple sources.[1][6][7]

Signaling Pathways of the NK1 Receptor

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The NK1 receptor primarily couples to Gq and Gs alpha subunits, initiating distinct downstream signaling cascades.[2]

Gq-Mediated Pathway

The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The elevated cytosolic calcium levels, in concert with DAG, activate protein kinase C (PKC).[9] This pathway ultimately leads to the activation of downstream targets, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth, differentiation, and inflammatory responses.[8]

Gs-Mediated Pathway

In addition to the Gq pathway, the NK1 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream substrates, modulating a wide range of cellular functions.

Diagram 1: NK1 Receptor Signaling Pathways

Caption: NK1 receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human NK1 receptor.[8]

Materials:

-

Cell membranes expressing the human NK1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.

-

Radioligand: [³H]-Substance P.

-

Non-labeled Ligand: Substance P (for determining non-specific binding).

-

Test Compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells expressing the NK1 receptor and wash with ice-cold PBS.

-

Homogenize cells in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in Homogenization Buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of non-labeled Substance P (1 µM final concentration), 50 µL of [³H]-Substance P, and 100 µL of membrane suspension to designated wells.

-

Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension to the remaining wells.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus to separate bound from free radioligand.[8]

-

Washing: Wash the filters three times with ice-cold Wash Buffer.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value.

Diagram 2: Experimental Workflow for NK1 Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration following NK1 receptor activation using a fluorescent dye and flow cytometry.[10][11]

Materials:

-

Cells expressing the NK1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Substance P or other NK1 receptor agonists.

-

Flow cytometer.

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest cells and resuspend them in HBSS.

-

Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the dye loading solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Flow Cytometry Analysis:

-

Resuspend the dye-loaded cells in HBSS.

-

Acquire a baseline fluorescence reading on the flow cytometer for a short period (e.g., 30-60 seconds) to establish the resting intracellular calcium level.

-

Add the NK1 receptor agonist (e.g., Substance P) to the cell suspension while continuing to acquire data.

-

Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Analyze the flow cytometry data to quantify the change in fluorescence intensity over time.

-

The peak fluorescence intensity and the area under the curve can be used to determine the magnitude of the calcium response.

-

Conclusion

Substance P is the principal endogenous ligand for the neurokinin-1 receptor, initiating a cascade of intracellular signaling events with profound physiological consequences. A detailed understanding of the binding kinetics and signaling pathways of the SP-NK1R system is fundamental for the development of novel therapeutic agents targeting this receptor. The experimental protocols provided in this guide offer robust methods for characterizing the interactions between ligands and the NK1 receptor, thereby facilitating the discovery and development of new drugs for a variety of clinical applications.

References

- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring intracellular calcium signaling in murine NK cells by flow cytometry. | Semantic Scholar [semanticscholar.org]

The Role of Substance P/NK1R in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and neurodegenerative diseases. While initially a protective mechanism, chronic or dysregulated neuroinflammation contributes significantly to neuronal damage and disease progression. A key player in the intricate crosstalk between the nervous and immune systems is the neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK1R). This technical guide provides an in-depth exploration of the SP/NK1R system's role in neuroinflammation, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support research and drug development in this critical area.

Substance P, an eleven-amino acid tachykinin neuropeptide, is widely distributed throughout the CNS and peripheral nervous system.[1] Its biological effects are primarily mediated through the G protein-coupled NK1R, which is expressed on neurons, glial cells (astrocytes and microglia), and endothelial cells of the blood-brain barrier (BBB).[2][3] The activation of the SP/NK1R axis triggers a cascade of intracellular signaling events that culminate in the production of pro-inflammatory mediators, increased vascular permeability, and the recruitment of peripheral immune cells into the CNS, thereby amplifying the neuroinflammatory response.[4][5]

Data Presentation: Quantitative Effects of Substance P and NK1R Antagonists

The following tables summarize the quantitative data from key studies investigating the effects of Substance P and NK1R antagonists on various aspects of neuroinflammation.

Table 1: In Vitro Effects of Substance P on Glial Cell Activation

| Cell Type | Stimulus & Concentration | Measured Parameter | Result | Reference(s) |

| Primary Microglia | Substance P (0.1, 1 µg/ml) | IL-6 Release | Dose-dependent increase; ~4-5 fold increase at 0.1 µg/ml.[4] | [4] |

| Primary Microglia | Substance P (0.1, 1 µg/ml) | TNF-α Release | Dose-dependent increase.[4][6] | [4][6] |

| Primary Microglia | Substance P (0.1, 1 µg/ml) | Reactive Oxygen Species (ROS) | Dose-dependent increase; up to ~1.4-fold increase at 1 µg/ml.[4] | [4] |

| Primary Astrocytes | Substance P (1-10 nM) | TNF-α Secretion (in presence of LPS) | Dose-dependent enhancement of LPS-induced TNF-α secretion.[6] | [6] |

| Primary Astrocytes | Substance P | IL-1 Production | Stimulation of IL-1 production.[2] | [2] |

Table 2: In Vivo Effects of NK1R Antagonists on Neuroinflammation

| Animal Model | Antagonist & Dose | Measured Parameter | Result | Reference(s) |

| Mouse Model of EAE | SR140333 | Clinical and histological signs of EAE | Beneficial effects in the chronic stages of the disease.[7] | [7] |

| Mouse Model of EAE | CP-96,345 | Clinical and histological signs of EAE | Marked suppression of clinical and histological signs with early treatment.[7] | [7] |

| Rhesus Macaque (Lyme Neuroborreliosis) | Aprepitant | CCL2, CXCL13, IL-17A, IL-6 gene expression | Attenuated B. burgdorferi-induced elevations in DRG, spinal cord, and/or CSF.[8] | [8] |

| Rhesus Macaque (Lyme Neuroborreliosis) | Aprepitant | Glial Fibrillary Acidic Protein (GFAP) | Decreased expression of GFAP, a marker of astrocyte activation.[8] | [8] |

| Mouse Model of Inflammatory Pain | Aprepitant (10, 20 mg/kg) | Inflammatory cell infiltration in paw tissue | Significantly reduced formalin-induced inflammation.[1] | [1] |

| Mouse Model of Inflammatory Pain | Aprepitant (10, 20 mg/kg) | MCP-1, TNF-α, IL-6, IL-1β in spinal cord | Significantly decreased protein and mRNA expression.[1] | [1] |

Signaling Pathways

The binding of Substance P to NK1R on glial cells initiates downstream signaling cascades that are central to their pro-inflammatory activation. The following diagrams, generated using the DOT language, illustrate these pathways in microglia and astrocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SP/NK1R in neuroinflammation.

Primary Microglial Cell Culture and Stimulation

This protocol describes the isolation and culture of primary microglia from neonatal mouse brains, followed by stimulation with Substance P.

Materials:

-

Neonatal mouse pups (P0-P3)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Poly-L-lysine coated flasks and plates

-

Substance P (lyophilized powder)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Tissue Dissociation: Euthanize pups and dissect brains in ice-cold PBS. Remove meninges and mince the cerebral cortices.

-

Enzymatic Digestion: Incubate minced tissue in 0.25% Trypsin-EDTA at 37°C for 15-20 minutes.

-

Cell Dissociation and Plating: Triturate the digested tissue to obtain a single-cell suspension. Plate the cells in poly-L-lysine coated T-75 flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Mixed Glial Culture: Culture for 10-14 days, changing the media every 3-4 days. This will result in a mixed glial culture with a confluent layer of astrocytes and microglia growing on top.

-

Microglial Isolation: Vigorously shake the flasks to detach microglia. Collect the supernatant containing the microglia and plate them in poly-L-lysine coated plates.

-

Stimulation: After 24 hours, replace the media with fresh media containing the desired concentrations of Substance P. Incubate for the desired time points before collecting supernatant for cytokine analysis or lysing cells for molecular analysis.

Immunofluorescence Staining for Glial Activation Markers (Iba1 and GFAP)

This protocol details the immunofluorescent staining of brain sections to visualize and quantify microglial (Iba1) and astrocytic (GFAP) activation.

Materials:

-

Fixed, cryoprotected brain sections (free-floating or slide-mounted)

-

PBS

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies: rabbit anti-Iba1, mouse anti-GFAP

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI (for nuclear counterstain)

-

Mounting medium

Procedure:

-

Antigen Retrieval (if necessary): For paraffin-embedded sections, perform antigen retrieval using a citrate-based buffer.

-

Permeabilization and Blocking: Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections extensively in PBS and then incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash sections in PBS, incubate with DAPI for 10 minutes, and then mount on slides with mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells using image analysis software.

Western Blot Analysis for NF-κB Activation

This protocol describes the detection of NF-κB activation by measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit.

Materials:

-

Cultured glial cells (treated with Substance P)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-IκBα, rabbit anti-IκBα, rabbit anti-p65, mouse anti-β-actin (for cytoplasmic loading control), rabbit anti-Lamin B1 (for nuclear loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells and separate nuclear and cytoplasmic fractions according to the kit manufacturer's instructions. Determine protein concentration using the BCA assay.

-

SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the respective loading controls to determine the relative levels of protein expression and phosphorylation.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

This protocol outlines the measurement of cytokine mRNA levels in brain tissue or cultured glial cells.

Materials:

-

Brain tissue or cultured glial cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and Quantification: Extract total RNA from samples using an RNA extraction kit. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion

The Substance P/NK1R signaling system is a critical mediator of neuroinflammation, influencing the activation of glial cells, the integrity of the blood-brain barrier, and the production of a host of pro-inflammatory molecules. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of this pathway will be instrumental in the development of novel therapeutic strategies targeting neuroinflammatory and neurodegenerative diseases. The use of selective NK1R antagonists, such as aprepitant, has shown promise in preclinical models, highlighting the therapeutic potential of modulating this pathway to ameliorate the detrimental effects of chronic neuroinflammation.[1][7][8] Further research is warranted to fully elucidate the cell-type-specific roles of SP/NK1R signaling in various CNS pathologies and to translate these findings into effective clinical interventions.

References

- 1. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P stimulates IL-1 production by astrocytes via intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Substance P enhances the secretion of tumor necrosis factor-alpha from neuroglial cells stimulated with lipopolysaccharide. | Semantic Scholar [semanticscholar.org]

- 4. karger.com [karger.com]

- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 6. Substance P enhances the secretion of tumor necrosis factor-alpha from neuroglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aprepitant limits in vivo neuroinflammatory responses in a rhesus model of Lyme neuroborreliosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Substance P Receptor (NK1R) Antagonist Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways associated with the Substance P (SP) neurokinin-1 receptor (NK1R). It is designed to be a valuable resource for professionals engaged in research and drug development targeting this critical receptor. This document details the molecular mechanisms of NK1R activation and antagonism, presents quantitative data for key interactions, outlines detailed experimental protocols for studying these pathways, and provides visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways of the Neurokinin-1 Receptor

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1][2] NK1R activation initiates a cascade of intracellular events that are implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, and mood disorders.[3][4] The receptor signals through two major pathways: G-protein-mediated signaling and β-arrestin-mediated signaling.

G-Protein-Mediated Signaling

Upon binding of Substance P, the NK1R undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily of the Gq/11 and Gs subtypes.[1][5]

1.1.1. Gq/11 Pathway: This is the canonical and most well-characterized signaling pathway for the NK1R.[1]

-

Activation: Ligand binding triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[3]

-

Downstream Effectors:

-

Phospholipase C (PLC): The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[1][6]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC).[3]

-

MAPK/ERK Pathway: PKC can then phosphorylate and activate downstream kinases, including those in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[7][8] This pathway is often associated with cell proliferation and survival.[8]

-

p38 MAPK Pathway: In some cellular contexts, NK1R activation can also lead to the phosphorylation of p38 MAPK, which is involved in inflammatory responses.[7]

-

NF-κB Activation: The Gq/11 pathway can also lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[1][2]

-

1.1.2. Gs Pathway: The NK1R can also couple to Gs proteins, leading to the activation of a distinct signaling cascade.[5][9]

-

Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαs subunit.

-

Downstream Effector:

-

Adenylyl Cyclase (AC): The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[6]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates.

-

β-Arrestin-Mediated Signaling and Receptor Regulation

β-arrestins play a dual role in NK1R signaling: they are crucial for receptor desensitization and internalization, and they can also act as signal transducers themselves.[10][11]

-

Receptor Desensitization: Following agonist binding and G-protein activation, the NK1R is phosphorylated by G-protein-coupled receptor kinases (GRKs).[11] This phosphorylation increases the receptor's affinity for β-arrestins.

-

β-Arrestin Recruitment: β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited from the cytosol to the phosphorylated receptor at the plasma membrane.[10][11] The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the receptor to further stimulation.[11]

-

Receptor Internalization: The β-arrestin-NK1R complex is then targeted for internalization into clathrin-coated pits.[4][10] This process removes the receptors from the cell surface, further contributing to the attenuation of the signal. After internalization, the receptor can either be recycled back to the plasma membrane or targeted for degradation.[4][12]

-

β-Arrestin as a Scaffold: In addition to their role in desensitization, β-arrestins can act as scaffolds for other signaling proteins, initiating a second wave of signaling that is independent of G-proteins.[13] For the NK1R, β-arrestin-mediated signaling can also contribute to the sustained activation of the ERK1/2 pathway.[13]

There are two main isoforms of the NK1R: a full-length form and a truncated form that lacks a significant portion of the C-terminal tail.[8][14] The truncated isoform exhibits reduced G-protein coupling and is resistant to internalization, leading to altered signaling outcomes.[8][15]

Quantitative Data on NK1R Ligand Interactions

The following tables summarize key quantitative data for the interaction of Substance P and various antagonists with the NK1R.

Table 1: Agonist Affinity and Potency

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Substance P | Human NK1R / HEK293 | IP Accumulation | EC50 | ~10-100 nM | [3] |

| Substance P | Human NK1R-tGFP / SH-SY5Y | Internalization | EC50 | 1.8 x 10⁻⁸ M | [1] |

| [Sar⁹, Met(O₂)¹¹]-SP | Human NK1R / U373MG | Calcium Mobilization | EC80 | 3 nM |

Table 2: Antagonist Affinity and Potency

| Antagonist | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Aprepitant | Human NK1R | Radioligand Binding ([³H]SP) | Ki | 0.1-0.2 nM | |

| CP-99,994 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs SP) | 10.2 | [16] |

| CP-99,994 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs Septide) | 11.9 | [16] |

| MEN-10581 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs SP) | 7.5 | [16] |

| MEN-10581 | Guinea-pig myenteric neurons | Receptor Endocytosis | pA₂ (vs Septide) | 8.4 | [16] |

| L-733,060 | Human NK1R | Radioligand Binding | Ki | 0.8 nM | [2] |

| SR140333 | Human NK1R | Radioligand Binding | Ki | 0.74 nM | [2] |

| RP-67580 | Human NK1R | Radioligand Binding | Ki | 2.9 nM | [2] |

| Vestipitant | Human NK1R | Radioligand Binding | pKi | 9.65 | [2] |

| Orvepitant | Human NK1R | Radioligand Binding | pKi | 10.2 | [2] |

| Aprepitant | MG-63 Osteosarcoma Cells | MTT Assay | IC50 | 31.55 µM | [17] |

| EUC-001 | Human NK1R / U373MG | Calcium Mobilization | IC50 | 6.9 x 10⁻¹⁰ M | [18] |

| EUC-001 | Human NK1R | Radioligand Binding ([³H]SP) | Ki | 5.75 x 10⁻¹⁰ M | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NK1R signaling.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the affinity (Ki) of unlabeled ligands.

Materials:

-

Cell membranes or tissue homogenates expressing NK1R.

-

Radiolabeled ligand (e.g., [³H]Substance P).

-

Unlabeled competing ligand (for competition assays).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of the radiolabeled ligand.

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled ligand to determine non-specific binding.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Competition Binding Assay (to determine Ki):

-

Set up tubes containing a fixed amount of membrane protein and a fixed concentration of radiolabeled ligand (typically at or below the Kd).

-

Add increasing concentrations of the unlabeled competing ligand (e.g., an NK1R antagonist).

-

Include tubes with only radioligand (total binding) and tubes with radioligand and excess unlabeled ligand (non-specific binding).

-

Incubate as in the saturation assay.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. This separates the bound from the free radioligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For saturation assays, plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding versus the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK1R activation, a direct consequence of the Gq/11 pathway.

Materials:

-

Cells endogenously or recombinantly expressing NK1R.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Substance P or other NK1R agonists.

-

NK1R antagonists.

-

Fluorescence plate reader or fluorescence microscope with a perfusion system.

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells in the dark at 37°C for 30-60 minutes.

-

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Antagonist Pre-incubation (for antagonist assays): Add the NK1R antagonist at various concentrations and incubate for a specified period (e.g., 15-30 minutes).

-

Measurement:

-

Place the plate in the fluorescence reader or on the microscope stage.

-

Establish a stable baseline fluorescence reading.

-

Add the agonist (e.g., Substance P) and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2).

-

For agonist dose-response curves, plot the peak fluorescence response against the log concentration of the agonist to determine the EC50.

-

For antagonist inhibition curves, plot the peak fluorescence response in the presence of a fixed concentration of agonist against the log concentration of the antagonist to determine the IC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key downstream event in the NK1R signaling cascade.

Materials:

-

Cells expressing NK1R.

-

Cell culture medium.

-

Substance P or other NK1R agonists.

-

NK1R antagonists.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment:

-

Culture cells to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

For antagonist studies, pre-incubate with the antagonist before adding the agonist.

-

Stimulate the cells with the agonist for a specific time (e.g., 5-15 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core NK1R signaling pathways and a typical experimental workflow for antagonist screening.

Caption: The Gq/11 signaling pathway of the NK1 receptor.

References

- 1. innoprot.com [innoprot.com]

- 2. Neurokinin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-course of the internalization and recycling of neurokinin 1 receptors in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative measurement of the target-mediated internalization kinetics of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Dawn of a New Class: A Technical Guide to the Discovery and Synthesis of Non-Peptide NK1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Substance P/NK1 Receptor System

The neurokinin-1 receptor (NK1R), a G-protein coupled receptor, and its primary endogenous ligand, Substance P (SP), are key players in a wide array of physiological and pathological processes.[1] The SP/NK1R system is deeply implicated in pain transmission, inflammation, and the emetic reflex.[2][3] This has made the NK1 receptor a significant therapeutic target for conditions ranging from chemotherapy-induced nausea and vomiting (CINV) to depression and chronic pain.[4] Early attempts to block this receptor focused on peptide-based antagonists, but these were hampered by poor oral bioavailability, metabolic instability, and an inability to cross the blood-brain barrier.[2] This led to a concerted effort in the pharmaceutical industry to discover and develop small, non-peptide molecules that could effectively and selectively antagonize the NK1 receptor, heralding a new era in therapeutic intervention.

From Hit to Lead: The Discovery Workflow

The journey to identify potent and selective non-peptide NK1R antagonists follows a structured drug discovery paradigm, beginning with the identification of initial "hit" compounds and progressing through rigorous optimization to yield clinical candidates.[5]

Hit Identification

The initial breakthrough in the field came from high-throughput screening (HTS) of large chemical libraries.[6] In 1991, Pfizer reported the discovery of a benzylamino quinuclidine (B89598) structure, CP-96,345, as a potent and selective non-peptide NK1R antagonist.[7] This compound served as a crucial "hit" and a foundational template for future drug design. The hit-to-lead process aims to take these initial, often micromolar-affinity hits, and refine them into "lead" compounds with improved potency (typically in the nanomolar range), selectivity, and better pharmacokinetic properties.[5]

Lead Optimization

The process of evolving a hit to a lead, and subsequently to a drug candidate, is known as lead optimization.[8] This iterative cycle involves:

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize and test numerous analogs of the hit compound to understand which parts of the molecule are essential for activity. For instance, the optimization of CP-96,345 led to the development of CP-99,994, which simplified the core structure to a more synthetically tractable piperidine (B6355638) ring while retaining high affinity.[9]

-

Improving Pharmacokinetics: Modifications are made to enhance properties like absorption, distribution, metabolism, and excretion (ADME). This was a key driver in the development of GR203040 from the CP-99,994 scaffold, which showed improved metabolic stability and oral bioavailability.[9]

-

Enhancing Selectivity: The compound is tested against other receptors to ensure it specifically targets NK1R, minimizing potential off-target side effects. Non-peptide antagonists like aprepitant (B1667566) show thousands-fold selectivity for NK1R over NK2R and NK3R.[2][4]

This logical progression from a screening hit to a refined lead compound is visualized in the workflow below.

Key Chemical Scaffolds and Synthesis

The development of non-peptide NK1R antagonists has led to several distinct chemical classes. The most prominent is the morpholine-based structure exemplified by the clinically approved drug, Aprepitant.

Synthesis of Aprepitant

The synthesis of Aprepitant is a notable example of process chemistry improvement. The initial multi-step synthesis was complex and utilized hazardous reagents.[10] Merck developed a more efficient, "green" synthesis that dramatically reduced waste and improved yield.[11] This modern synthesis hinges on a key crystallization-induced diastereoselective transformation.

A key intermediate, 3-Chloromethyl-1,2,4-triazolin-5-one, serves as a crucial building block for the triazolinone moiety of the final molecule.[12] The core of the synthesis involves the coupling of an enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol with a morpholine (B109124) precursor.[7] A subsequent alkylation with the chloromethyltriazolinone building block completes the assembly of the final drug substance.[7]

Quantitative Data on Key Non-Peptide NK1R Antagonists

The potency of NK1R antagonists is typically characterized by their binding affinity (Ki) and their functional inhibition (IC50). The following table summarizes these values for several key compounds at the human NK1 receptor.

| Compound | Binding Affinity (Ki) | Functional Antagonism (IC50) | Notes |

| Aprepitant | 0.1 nM[2] | ~0.1-0.2 nM | First-in-class approved for CINV.[4] |

| Fosaprepitant | N/A | N/A | Water-soluble prodrug of Aprepitant.[13] |

| Netupitant | 1.0 nM[14][15] | - | Long half-life (~90 hours).[13] |

| Rolapitant | 0.66 nM[13][14][15] | - | Very long half-life (~180 hours); does not significantly interact with CYP3A4.[13] |

| CP-99,994 | - | - | Key lead compound, potent antiemetic and analgesic properties demonstrated in preclinical and early clinical studies.[9][16][17] |

| L-733,060 | - | - | Another key non-peptide antagonist studied extensively.[3] |

Note: IC50 values can vary based on the specific functional assay used.

Experimental Protocols

The characterization of novel NK1R antagonists relies on a suite of standardized in vitro assays to determine their binding affinity and functional potency.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the NK1R by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells).[10][18]

-

Radioligand: [³H]-Substance P.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and protease inhibitors (e.g., bacitracin).[10]

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 10 µM).[10]

-

Test Compound: Serial dilutions of the non-peptide antagonist.

-

Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]

-

Scintillation Counter.

2. Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]-Substance P (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled SP (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for 60-90 minutes to reach equilibrium.[8]

-

Filtration: Rapidly terminate the reaction by filtering the plate contents through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism via Calcium Flux Assay

This assay measures a compound's ability to block the intracellular signaling cascade initiated by SP binding to NK1R. Activation of the Gq-coupled NK1R leads to an increase in intracellular calcium ([Ca²⁺]i), which can be measured using fluorescent dyes.[5]

1. Materials:

-

Cell Line: A cell line stably expressing human NK1R (e.g., U373 MG or CHO-NK1R).[5][18]

-

Agonist: Substance P.

-

Test Compound: Serial dilutions of the non-peptide antagonist.

-

Instrumentation: A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of measuring fluorescence over time.

2. Procedure:

-

Cell Plating: Seed the cells into 96- or 384-well microplates and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate for approximately 45-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.[15]

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add the test compound (antagonist) at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation & Measurement: Place the plate in the measurement instrument (e.g., FLIPR). Establish a stable baseline fluorescence reading. Inject a solution of Substance P (agonist) into the wells to stimulate the NK1R.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The antagonist's effect is measured by its ability to reduce the calcium signal elicited by the agonist. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC50, representing the concentration at which the antagonist inhibits 50% of the agonist-induced response.

NK1 Receptor Signaling Pathways

Upon binding of Substance P, the NK1R undergoes a conformational change, activating its associated heterotrimeric G-proteins, primarily Gαq and Gαs.[3]

-

Gαq Pathway: This is the canonical signaling pathway. Activated Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased Ca²⁺, activates protein kinase C (PKC).

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA).

These initial signals trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), which ultimately regulate cellular processes such as proliferation, inflammation, and neurotransmission.[19] Non-peptide antagonists physically block the binding of SP, thereby preventing the initiation of these signaling cascades.

Conclusion and Future Directions

The discovery of non-peptide NK1R antagonists represents a triumph of modern medicinal chemistry, transforming a challenging biological target into a druggable one. The successful development of drugs like aprepitant has provided a vital therapeutic option for managing CINV and has paved the way for investigating the role of the SP/NK1R system in a host of other conditions. Future research will likely focus on developing antagonists with tailored pharmacokinetic profiles for different indications and further exploring the therapeutic potential of blocking this critical signaling pathway in areas such as chronic pain, inflammation, and certain types of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Hit to lead - Wikipedia [en.wikipedia.org]

- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lead optimization | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Effect of an NK1 receptor antagonist (CP-99,994) on hypertonic saline-induced bronchoconstriction and cough in male asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficient drug lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radiotherapy Plus the Neurokinin-1 Receptor Antagonist Aprepitant: A Potent Therapeutic Strategy for the Treatment of Diffuse Intrinsic Pontine Glioma [mdpi.com]

The Tachykinin Family and Neurokinin-1 Receptor Interaction: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tachykinin family of neuropeptides, particularly Substance P (SP), and its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R), represent a critical signaling system implicated in a wide array of physiological and pathophysiological processes. These include pain transmission, inflammation, smooth muscle contraction, and central nervous system disorders such as depression and anxiety.[1][2][3] This technical guide provides an in-depth overview of the molecular interactions between the tachykinin family and the NK1 receptor, detailing the associated signaling cascades, quantitative binding affinities, and methodologies for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in basic science, and the development of novel therapeutics targeting this important pathway.

The Tachykinin Peptide Family

Tachykinins are a group of small peptides characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or branched aliphatic amino acid.[4] The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[5] SP exhibits the highest affinity for the NK1 receptor.[5][6]

Table 1: Primary Mammalian Tachykinins and their Preferential Receptors

| Tachykinin | Amino Acid Sequence | Preferential Receptor |

| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | NK1R |

| Neurokinin A (NKA) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | NK2R |

| Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | NK3R |

The Neurokinin-1 Receptor (NK1R)

The NK1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[4][6] It exists in both a full-length and a truncated isoform, with the full-length version being predominant in the central and peripheral nervous systems.[6] The NK1R is the primary receptor for Substance P and plays a crucial role in mediating its biological effects.[6]

Tachykinin-NK1R Interaction and Signaling Pathways

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gs proteins.[7]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway by the SP-NK1R complex leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] This cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Deep Dive into Neurokinin-1 Receptor Isoforms: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Differences Between Full-Length and Truncated Neurokinin-1 Receptor Isoforms.

The Neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), exists in two naturally occurring isoforms: a full-length (NK1R-FL) and a truncated (NK1R-Tr) form. These isoforms arise from alternative splicing of the TACR1 gene and exhibit distinct structural, functional, and signaling properties.[1][2][3][4] This guide provides a comprehensive technical overview of these two isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of their divergent signaling pathways to aid researchers in their study of NK1R-related physiology and pathology.

Structural and Expression Profile Differences

The fundamental difference between the two isoforms lies in their protein structure. The full-length human NK1R is a 407-amino acid protein, while the truncated isoform consists of 311 amino acids.[1][4][5][6] This truncation is due to the failure to splice exon 5, resulting in a premature stop codon and the loss of 96 amino acids from the C-terminal tail.[1][5] This C-terminal domain is crucial for many of the receptor's downstream signaling functions.

The expression patterns of NK1R-FL and NK1R-Tr also differ significantly across tissues. The full-length isoform is predominantly expressed in the central nervous system, including various brain regions, with the notable exception of the cerebellum.[1][4][7] In contrast, the truncated form is the predominant isoform in peripheral tissues, such as the heart, lung, spleen, and gastrointestinal tract, and is also found in immune cells like monocytes and macrophages.[1][7][8] However, studies have also shown that the truncated NK1R mRNA can be more abundant than the full-length form in several human brain regions.[2][9]

Quantitative Comparison of Isoform Function

The structural differences between the full-length and truncated NK1R isoforms translate into significant quantitative disparities in their functional characteristics. These differences are critical for understanding their distinct roles in health and disease.

| Parameter | Full-Length NK1R (NK1R-FL) | Truncated NK1R (NK1R-Tr) | Reference(s) |

| Substance P Binding Affinity | High affinity | At least 10-fold lower affinity | [1][2][10][11] |

| SP Concentration for Activation | Nanomolar (nM) range | Micromolar (µM) range | [8][12] |

| Calcium Mobilization (EC50) | ~4 nM in HEK293 cells | No significant response observed even at 1 µM | [2] |

| ERK Activation Kinetics | Rapid (peak at 1-2 minutes) | Delayed (peak at 20-30 minutes) | [1][6][13] |

| β-Arrestin Recruitment | Yes | No | [1][14] |

| Receptor Internalization | Agonist-induced internalization | Resistant to internalization | [15] |

| NF-κB Activation | Yes | No | [1][5][6][16] |

Signaling Pathways: A Tale of Two Tails

The C-terminal tail of the NK1R-FL is a critical hub for intracellular signaling, and its absence in the NK1R-Tr isoform leads to profoundly different downstream effects.

Full-Length NK1R Signaling Cascade

Upon binding of Substance P, the full-length NK1R undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[3] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a robust and rapid increase in cytosolic calcium concentration.[1][2][4] Simultaneously, DAG activates protein kinase C (PKC), which, along with other kinases, contributes to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the rapid phosphorylation of ERK1/2.[16] Furthermore, the activated NK1R-FL is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestins. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization and promoting receptor internalization.[16] This pathway can also lead to the activation of the transcription factor NF-κB.[1][3][16]

Truncated NK1R Signaling Cascade

The absence of the C-terminal tail in the NK1R-Tr isoform dramatically alters its signaling capacity. While it can still bind Substance P, albeit with lower affinity, its ability to couple efficiently to Gq is impaired.[15] This results in a blunted or absent intracellular calcium response.[1][2][4] The truncated receptor is also unable to recruit β-arrestins, which has two major consequences: it is resistant to agonist-induced internalization and desensitization, and it cannot initiate β-arrestin-dependent signaling pathways.[1][15][16] Interestingly, the truncated isoform can still mediate a delayed activation of ERK, suggesting the involvement of alternative, G protein-independent or less efficient G protein-coupled pathways.[1][6][13] Furthermore, in contrast to the full-length receptor, SP binding to the truncated isoform does not lead to NF-κB activation and can even inhibit the phosphorylation of certain PKC isoforms like PKCδ.[1][6][13]

Key Experimental Protocols

This section provides an overview of the methodologies for the key experiments used to characterize and differentiate the full-length and truncated NK1R isoforms.

Quantification of NK1R Isoform mRNA Expression

Objective: To determine the relative expression levels of full-length and truncated NK1R mRNA in cells or tissues.

Methodology: Real-time quantitative reverse transcription PCR (qRT-PCR) is the standard method.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from the cells or tissues of interest using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme (e.g., AffinityScript qPCR cDNA Synthesis Kit, Stratagene).

-

Real-Time PCR: Perform real-time PCR using a SYBR Green-based assay with specific primers designed to amplify either the full-length or the truncated NK1R isoform.[9]

-

Full-length specific primers: Forward primer targeting an upstream exon and a reverse primer spanning the exon 4-5 junction or within exon 5.

-

Truncated specific primers: Forward primer targeting an upstream exon and a reverse primer designed within the retained intron sequence before the premature stop codon.

-

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the relative expression levels using the ΔΔCt method.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Substance P for each NK1R isoform.

Methodology: A filtration-based radioligand binding assay using a radiolabeled ligand (e.g., [³H]-Substance P).

Protocol Outline:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the full-length or truncated NK1R.

-

Incubation: Incubate the membrane preparations with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SP.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax values.

Calcium Mobilization Assay

Objective: To measure the ability of each NK1R isoform to induce intracellular calcium release upon SP stimulation.

Methodology: Fluorescence-based assay using a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in live cells.

Protocol Outline:

-

Cell Culture: Plate cells stably expressing either the full-length or truncated NK1R in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Stimulation: Stimulate the cells with varying concentrations of Substance P.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the peak fluorescence response against the SP concentration and fit the data to a dose-response curve to determine the EC50 value.